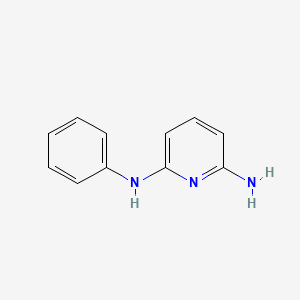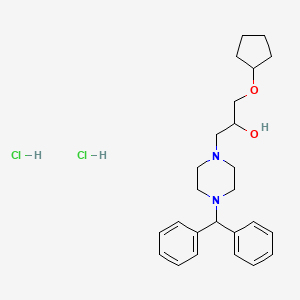
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound with a molecular formula of C13H10INO3S This compound is notable for its unique structure, which includes an iodinated benzamido group and a dihydrothiophene carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride (MsCl) and triethylamine (Et3N), followed by N-Boc protection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form complex structures.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-iodobenzamido)benzoate: Shares the iodinated benzamido group but lacks the thiophene ring.
5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of an iodinated benzamido group and a dihydrothiophene ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVHBDBUWXDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)





![2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2602020.png)
![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2602022.png)
![1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2602024.png)
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B2602027.png)

